N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H15N3OS |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3OS/c21-16(18-13-7-3-1-4-8-13)11-15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20) |
InChI Key |
QQBQMNBOXLAMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Reaction for Amide Bond Formation
The Schotten-Baumann reaction serves as the cornerstone for synthesizing the acetamide backbone. In a representative procedure, chloroacetic acid (0.01 mol) reacts with a primary aromatic amine (0.01 mol) in 10% aqueous sodium hydroxide (30 mL) under vigorous shaking for 15 minutes. This step yields an intermediate carboxylate salt, which is subsequently treated with thionyl chloride (redistilled) under reflux to form the acid chloride derivative. The final acetamide product is obtained by reacting this acid chloride with a second primary amine (0.01 mol) in 10% sodium hydroxide, followed by reflux for 60 minutes and recrystallization in methanol.
Key parameters influencing yield include:
-
Molar ratio : A 1:1 ratio of acid chloride to amine minimizes side products.
-
Temperature : Reflux at 80–90°C ensures complete acylation.
-
Solvent purity : Redistilled thionyl chloride prevents hydrolysis during acid chloride formation.
For example, 2-[(4-acetylphenyl)amino]-N-[4-(1,3-thiazol-2-yl)phenyl]acetamide (Compound 15) was synthesized with a 96% yield using this method, confirmed by FTIR peaks at 1653 cm⁻¹ (C=O amide) and 3479 cm⁻¹ (N-H amide).
Thiazole Ring Construction via Cyclization
The thiazole moiety is introduced through cyclization reactions. In one approach, 2-chloroacetamide derivatives are refluxed with thiourea in acetone containing anhydrous potassium carbonate. This facilitates nucleophilic displacement of chlorine by sulfur, followed by cyclization to form the thiazole ring. For instance, N⁴-phenylthiazole-2,4-diamine derivatives were synthesized via this route, with reaction completion confirmed by the disappearance of the chloro group’s NMR signal at δ 4.20 ppm.
Alternative methods utilize iodine-mediated cyclization. A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) refluxed for 12 hours yields 4-(4-bromophenyl)thiazol-2-amine. This intermediate is critical for subsequent functionalization.
Modern Methodologies and Catalytic Innovations
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study demonstrated that coupling 2-aminothiazole with phenyl isocyanate under microwave conditions (100°C, 15 minutes) reduces reaction time from 8 hours to 30 minutes, achieving comparable yields (85–90%). This method minimizes thermal degradation, particularly for heat-sensitive intermediates.
Solvent-Free Mechanochemical Approaches
Eco-friendly protocols utilize ball milling for solvent-free synthesis. Grinding 2-(phenylamino)thiazole-4-carboxylic acid with aniline derivatives in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent produces the target acetamide without requiring hazardous solvents. However, yields remain moderate (70–75%) due to challenges in product isolation.
Characterization and Analytical Validation
Spectroscopic Techniques
FTIR Spectroscopy : Amide C=O stretches appear at 1650–1685 cm⁻¹, while N-H stretches are observed between 3313–3483 cm⁻¹. For Compound 16 , the absence of a chloro peak at 750 cm⁻¹ confirmed successful substitution.
¹H NMR Analysis : Acetamide protons resonate as singlets at δ 3.53–3.68 ppm, whereas aromatic protons from phenyl groups appear as multiplet signals between δ 6.89–8.13 ppm.
Table 1: Physicochemical Properties of Select Derivatives
Optimization Strategies and Challenges
Solvent Selection
Ethanol and methanol are preferred for recrystallization due to their polarity, which enhances product purity. However, methanol’s higher boiling point (64.7°C vs. ethanol’s 78.4°C) allows slower crystallization, favoring larger crystal formation.
Catalytic Additives
Triethylacetic acid (1–2 drops) improves acylation efficiency by scavenging HCl liberated during chloroacetyl chloride reactions. Without this additive, yields drop by 15–20%.
Research Findings and Comparative Analysis
Molecular Docking Insights
Docking studies reveal that derivatives with electron-withdrawing groups (e.g., nitro) exhibit stronger binding to cyclooxygenase (COX) enzymes. Compound 15 demonstrated a binding affinity of −8.4 kcal/mol via hydrogen bonds with ASN 95 (L) and pi-cation interactions with LYS 65 (T).
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Antimicrobial Activity
Overview:
The thiazole ring structure present in N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide contributes to its potential as an antimicrobial agent. Various derivatives of thiazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
Research Findings:
-
Antibacterial Efficacy:
A study synthesized multiple thiazole derivatives, including N-phenyl compounds, which were evaluated against a range of bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa . For instance, specific compounds demonstrated minimum inhibitory concentrations (MICs) as low as 31.25 μg/mL against E. faecalis . -
Fungal Activity:
The same compounds were tested against fungal strains like Candida albicans, showing promising antifungal properties. Some derivatives surpassed the efficacy of standard antifungal agents .
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 27e | S. aureus | 31.25 | |
| 28d | E. faecalis | 62.5 | |
| 4b | C. albicans | 15.62 | |
| d1 | P. aeruginosa | 125 |
Anticancer Applications
Overview:
this compound has also been studied for its anticancer properties, particularly against various cancer cell lines.
Research Findings:
-
Inhibition of Cancer Cell Growth:
Molecular docking studies and in vitro assays have shown that thiazole derivatives possess significant anticancer activity. For example, certain compounds were tested against the MCF7 breast cancer cell line, demonstrating IC50 values indicating effective inhibition of cell proliferation . -
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Data Table: Anticancer Activity of Thiazole Derivatives
Other Biological Activities
Antioxidant Properties:
Some studies have also evaluated the antioxidant potential of this compound derivatives, with findings suggesting moderate antioxidant activity that could complement their antimicrobial and anticancer effects .
Mechanism of Action
The mechanism of action of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or block receptors, leading to its biological effects. The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Thiazole-Based Acetamides
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl group in Activator-3 enhances AMPK activation potency compared to the unsubstituted phenylamino group in the target compound .
- Hydrogen Bonding: The acetamide NH in the target compound participates in hydrogen bonding, a feature critical for antimicrobial activity . Morpholino substituents (e.g., in ’s compound) may improve solubility but reduce hydrogen-bonding capacity .
- Steric Effects : Bulky substituents like bicyclo[2.2.1]heptane (e.g., CDK9 inhibitor 17d in ) enhance kinase selectivity but reduce synthetic yield .
Antimicrobial Activity :
- The target compound exhibits moderate antifungal and antibacterial activity , likely due to its thiazole core disrupting microbial cell membranes .
- In contrast, sulfonamidoacetamide derivatives (e.g., compounds 5–7 in ) show enhanced activity against Gram-negative bacteria due to sulfonamide-mediated enzyme inhibition .
Enzyme Modulation :
- Activator-3 () activates AMPK (EC50 = 0.8 µM), a mechanism absent in the target compound, highlighting the role of the trifluoromethyl group in metabolic regulation .
Physicochemical Properties
- Solubility: The morpholino group in ’s compound enhances water solubility (~15 mg/mL) compared to the hydrophobic phenyl groups in the target compound (<5 mg/mL) .
- Thermal Stability: The target compound melts at 142–143°C, lower than quinazolinone derivatives (e.g., 269°C for compound 5 in ), reflecting differences in crystallinity .
Biological Activity
N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial, anticancer, and hypoglycemic domains. This article synthesizes findings from various studies to elucidate its biological activity, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
This compound belongs to the thiazole family, known for its pharmacological significance. The synthesis typically involves the reaction of substituted acetamides with thiourea derivatives, yielding high purity and yield of the target compound .
Antimicrobial Activity
Antibacterial and Antifungal Properties
This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The following table summarizes its minimum inhibitory concentration (MIC) values against selected pathogens:
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 100 | Bacterial |
| Escherichia coli | 200 | Bacterial |
| Candida albicans | 50 | Fungal |
| Aspergillus niger | 75 | Fungal |
In vitro studies indicate that the compound exhibits notable activity against Gram-positive bacteria, with significant antifungal effects as well . The presence of specific substituents on the phenyl ring enhances its antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that favors certain configurations .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In a study assessing its effects on various cancer cell lines, the compound demonstrated significant cytotoxicity, particularly against:
| Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|
| HEPG2 | 10.28 | Hepatocellular carcinoma |
| HeLa | 12.5 | Cervical cancer |
| SW1116 | 15.0 | Colorectal cancer |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Hypoglycemic Activity
Additionally, this compound has shown promising results in models of diabetes. In rodent studies, it exhibited significant hypoglycemic effects, suggesting potential applications in managing type 2 diabetes . The compound's activity was attributed to its agonistic effect on β3-adrenergic receptors, which play a crucial role in glucose metabolism .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives included this compound. The results indicated that this compound had one of the lowest MIC values against Staphylococcus aureus, demonstrating its potential as a lead compound in antibiotic development .
Case Study 2: Anticancer Properties
In another research effort focused on anticancer activity, this compound was tested against multiple cancer cell lines. The findings revealed that it significantly inhibited cell proliferation in HEPG2 cells with an IC50 value lower than many known anticancer agents .
Q & A
Q. What is the synthetic route for N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide, and how are intermediates characterized?
The compound is synthesized via a multi-step procedure. First, substituted phenylthioureas are prepared by reacting aniline derivatives with ammonium thiocyanate. The thiourea intermediate undergoes cyclization with ethyl 2-chloroacetoacetate to form the thiazole ring. Acetylation of the 2-aminothiazole intermediate with acetic anhydride yields the final acetamide derivative. Characterization involves thin-layer chromatography (TLC) for reaction monitoring, followed by IR, -NMR, and mass spectrometry for structural confirmation .
Q. What spectroscopic methods are critical for validating the molecular structure of this compound?
Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches (e.g., ~1715 cm for acetamide C=O) .
- -NMR : Confirms aromatic protons, thiazole NH (~δ 11.8 ppm), and acetamide CH (~δ 2.1 ppm) .
- X-ray crystallography : Resolves 3D structure using programs like SHELXL for refinement and validation .
Q. What biological activities are reported for thiazole-containing acetamide derivatives?
Thiazolyl acetamides exhibit Src kinase inhibition (e.g., KX2-391 analogs), anticancer activity, and antimicrobial properties. The thiazole ring and N-substitutions (e.g., benzyl groups) are critical for binding to kinase substrate sites .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Strategies include:
- Solvent selection : Use toluene:water mixtures for azide substitutions to improve solubility and reaction efficiency .
- Reflux conditions : Extended reflux (5–7 hours) ensures complete cyclization of the thiazole ring .
- Purification : Recrystallization from ethanol or ethyl acetate enhances purity .
Q. What structural modifications enhance Src kinase inhibitory activity in this compound class?
- Pyridine-to-thiazole substitution : Improves selectivity by altering steric and electronic interactions with the kinase active site .
- N-Benzyl groups : Increase hydrophobic interactions, as seen in KX2-391 derivatives .
- Morpholinoethoxy side chains : Enhance solubility and pharmacokinetic properties .
Q. How do crystallographic data resolve contradictions in molecular conformation?
SHELXL refines high-resolution X-ray data to validate bond lengths, angles, and hydrogen-bonding networks. For example, graph-set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R(8) rings) that stabilize crystal packing .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Models binding poses with kinases (e.g., CDK9) using software like AutoDock .
- Molecular dynamics (MD) : Simulates stability of ligand-protein complexes in physiological conditions .
- QSAR studies : Correlate substituent electronic parameters (e.g., Hammett constants) with inhibitory IC values .
Q. How to address discrepancies in structure-activity relationship (SAR) studies?
- Comparative bioassays : Test analogs with systematic substitutions (e.g., halogen, methoxy) under standardized conditions .
- Kinetic studies : Measure binding affinities (K) via surface plasmon resonance (SPR) to distinguish steric vs. electronic effects .
- Crystallographic overlay : Compare ligand-bound kinase structures to identify critical binding residues .
Methodological Considerations
Q. How to validate hydrogen-bonding patterns in crystallographic studies?
Use graph-set analysis (e.g., Etter’s formalism) to categorize motifs like chains, rings, and intramolecular bonds. For example, N-H···O=C interactions in acetamides often form C(4) chains, stabilizing supramolecular assemblies .
Q. What protocols ensure reproducibility in azide substitution reactions?
- Stoichiometry : Use 1.5 equivalents of NaN relative to chloroacetamide precursors .
- Temperature control : Maintain reflux conditions to prevent side reactions (e.g., Curtius rearrangement) .
- Workup : Extract with ethyl acetate (3×20 mL) and dry over NaSO for azide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
